NF-κB Pathway Inhibition Differentiates Stigmasta-3,5-dien-7-one from Stigmastadienone in Macrophage Inflammation Models
Stigmasta-3,5-dien-7-one (ST) demonstrated dose-dependent inhibition of LPS-induced NF-κB activation in RAW 264.7 macrophages, with significant suppression observed at 50 μM [1]. In contrast, the structural isomer stigmasta-7,22-diene-3-one (stigmastadienone) has been characterized primarily for COX-2 and 5-LOX enzyme inhibition (IC50 values of 4.72 μg/mL and 3.36 μg/mL respectively) rather than upstream NF-κB pathway modulation [2]. This mechanistic divergence is critical, as NF-κB inhibition confers broader transcriptional regulation of multiple pro-inflammatory mediators rather than isolated enzyme blockade.
| Evidence Dimension | NF-κB pathway inhibition vs. COX-2/5-LOX enzyme inhibition |
|---|---|
| Target Compound Data | NF-κB activation significantly suppressed at 50 μM; downstream reduction in NO, PGE2, and pro-inflammatory cytokines |
| Comparator Or Baseline | Stigmasta-7,22-diene-3-one (stigmastadienone): COX-2 IC50 = 4.72 μg/mL; 5-LOX IC50 = 3.36 μg/mL |
| Quantified Difference | Distinct mechanistic targets: upstream transcriptional regulation vs. terminal enzyme inhibition |
| Conditions | Target: LPS-stimulated RAW 264.7 macrophages; Comparator: in vitro enzyme inhibition assays |
Why This Matters
Procurement of Stigmasta-3,5-dien-7-one is essential for studies targeting NF-κB-mediated inflammatory transcription, whereas stigmastadienone is suitable only for direct COX/LOX enzyme inhibition screening.
- [1] Park SJ, et al. Anti-inflammatory Steroid from Phragmitis rhizoma Modulates LPS-Mediated Signaling Through Inhibition of NF-κB Pathway. Inflammation. 2016;39(2):727-34. View Source
- [2] Wadood A, et al. Bioactive stigmastadienone from Isodon rugosus as potential anticholinesterase, α-glucosidase and COX/LOX inhibitor: In-vitro and molecular docking studies. Steroids. 2021;172:108857. View Source
